molecular formula C22H24N6O B2673578 2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol CAS No. 946368-83-8

2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B2673578
CAS No.: 946368-83-8
M. Wt: 388.475
InChI Key: ILDYBPOXCQMWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Pyrazolo[3,4-d]Pyrimidine Research

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the adenine moiety in adenosine triphosphate (ATP), enabling competitive inhibition of kinases involved in proliferative and angiogenic pathways. This scaffold’s versatility arises from its capacity to accommodate diverse substituents at the N1, C3, C4, and C6 positions, fine-tuning interactions with target proteins. The compound 2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol exemplifies this strategy, incorporating an ethylamino-ethanol side chain at C6 and a p-tolylamino group at C4. These modifications aim to enhance solubility and binding affinity while preserving the core’s ability to disrupt kinase signaling.

Notably, the ethanol moiety introduces hydrogen-bonding capabilities, potentially improving interactions with hydrophilic regions of kinase domains. Meanwhile, the p-tolyl group may contribute to hydrophobic interactions within binding pockets, a feature observed in analogous EGFR inhibitors. Such structural refinements underscore the scaffold’s adaptability in addressing pharmacokinetic and pharmacodynamic challenges.

Historical Development of Aminosubstituted Pyrazolo[3,4-d]Pyrimidines

The synthesis of aminosubstituted pyrazolo[3,4-d]pyrimidines dates to the late 20th century, with early efforts focused on adenosine receptor antagonists. A pivotal advancement occurred with the discovery of sildenafil , a C4-ethoxyphenyl-substituted derivative targeting phosphodiesterase 5 (PDE5), which validated the scaffold’s therapeutic potential. Subsequent research diversified substitution patterns, particularly at C4 and C6, to explore kinase inhibition.

The introduction of amino groups at C4, as seen in the subject compound, originated from structure-activity relationship (SAR) studies demonstrating that arylamino substituents enhance selectivity for tyrosine kinases like EGFR and VEGFR. For instance, replacing the C4 methoxy group in sildenafil analogs with a p-tolylamino moiety improved anticancer activity by 15-fold in some derivatives. Concurrently, C6 modifications evolved from simple alkyl chains to aminoethanol derivatives, balancing lipophilicity and aqueous solubility.

Biological Relevance and Research Rationale

This compound has been investigated primarily for its kinase inhibitory properties. Preclinical studies on related compounds reveal potent activity against EGFR (IC₅₀ = 12–45 nM) and VEGFR-2 (IC₅₀ = 8–32 nM), with the p-tolylamino group critical for stabilizing interactions with the ATP-binding pocket. The ethanol side chain may further modulate off-target effects by reducing nonspecific protein binding, a hypothesis supported by comparative molecular docking analyses.

In vitro assays demonstrate antiproliferative effects against non-small cell lung cancer (NSCLC) and breast cancer cell lines, with GI₅₀ values ranging from 0.8–2.4 μM. Mechanistically, these effects correlate with downregulation of phosphorylated EGFR and ERK, indicating disruption of downstream signaling cascades. Such findings justify further exploration of this compound as a dual-targeting agent in oncology.

Positioning Within Contemporary Drug Discovery

In the era of precision medicine, multi-kinase inhibitors like This compound offer advantages over single-target therapies by mitigating resistance mechanisms. Its design aligns with trends favoring "privileged scaffolds" that permit rapid analog generation for lead optimization. Compared to first-generation pyrazolo[3,4-d]pyrimidines, this compound’s substitutions address historical limitations such as poor oral bioavailability and metabolic instability.

Ongoing research explores its utility in combination therapies, leveraging kinase inhibition to enhance the efficacy of immunotherapies and DNA-damaging agents. With over 15 clinical trials involving pyrazolo[3,4-d]pyrimidine derivatives since 2020, this compound represents a promising candidate for translational development, pending further preclinical validation.

Properties

IUPAC Name

2-[ethyl-[4-(4-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-3-27(13-14-29)22-25-20(24-17-11-9-16(2)10-12-17)19-15-23-28(21(19)26-22)18-7-5-4-6-8-18/h4-12,15,29H,3,13-14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDYBPOXCQMWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Substitution reactions:

    Ethylation: The ethyl group is introduced through an alkylation reaction, often using ethyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. The compound under discussion has shown promise in inhibiting DHFR activity, which is vital for developing treatments against cancer cells resistant to traditional antifolates. For instance, derivatives synthesized from this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant antitumor activity .

Antimicrobial Properties

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds possess antimicrobial properties. The incorporation of different substituents on the aromatic rings can enhance their efficacy against bacterial strains. In vitro studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .

Synthesis and Derivative Development

The synthesis of 2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthesis pathway often includes:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : Initial steps involve the cyclization of hydrazine derivatives with appropriate aldehydes or ketones.
  • Substitution Reactions : Subsequent reactions include the introduction of ethyl and amino groups through nucleophilic substitutions.

These synthetic strategies allow for the modification of the compound to enhance its biological activity .

Study on Antitumor Efficacy

A notable study investigated the antitumor effects of a series of pyrazolo[3,4-d]pyrimidine derivatives, including our compound. The results demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inhibiting DHFR activity and inducing apoptosis in cancer cells .

Antimicrobial Testing

Another investigation focused on assessing the antimicrobial properties of various derivatives derived from this compound. The study revealed that certain modifications led to enhanced efficacy against resistant bacterial strains, suggesting potential for therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators such as prostaglandins. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Position 4 : Aromatic amines (e.g., 4-methylphenyl or 3,5-dimethylphenyl) are prevalent. Electron-donating groups (e.g., methyl) may enhance π-π stacking with kinase domains .
  • Position 6: Ethanol or piperazinyl-ethanol groups improve solubility, while ethylthio () or morpholino () groups modulate electronic properties.

SAR Insights :

  • Hydrophilic Groups: Ethanol or piperazinyl-ethanol substituents (e.g., Target Compound, ) may enhance cellular uptake but reduce membrane permeability.
  • Aromatic Amines : The 4-methylphenyl group in the Target Compound could offer a balance between hydrophobicity and steric hindrance, optimizing target engagement.
  • Sulfur vs.

Data Tables

Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Position 1 Position 4 Position 6
Target Compound Phenyl 4-Methylphenylamino Ethylamino-ethanol
Compound 8a 4-Fluorophenyl Morpholino 3-Methyl
Compound 137i 2-Phenylpropyl Ethylthio 3-Aminophenol

Biological Activity

The compound 2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a complex organic molecule characterized by its unique structural features, including a pyrazolo[3,4-d]pyrimidine core. This compound has garnered interest due to its potential biological activities, particularly in the realm of cancer therapy and as an inhibitor of cyclin-dependent kinases (CDKs).

Structural Features

The molecular formula of the compound is C22H24N6OC_{22}H_{24}N_{6}O, with a molecular weight of approximately 388.475 g/mol. The structure includes:

  • Ethyl group : Enhances lipophilicity.
  • Amino groups : Potential for nucleophilic substitution reactions.
  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in anticancer drug development.

Biological Activity

Research indicates that compounds similar to This compound exhibit significant biological activities, particularly as inhibitors of CDKs. CDK inhibition is crucial in cancer therapy as it targets cell cycle regulation.

Anticancer Properties

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its potential in anticancer drug development due to its ability to selectively inhibit tumor cell proliferation. Compounds with similar structures have demonstrated promising results in various studies:

Compound NameStructureKey Features
2-[5-[1-(2-amino-6-methylpyrimidin-4-yl)-piperidin-4-yl]-pyrazol-1-yl]-ethanolC15H22N6OContains piperidine ring; potential CDK inhibitor.
2-[4-[methyl-[(3-methylthiophen-2-yl)-methyl]-amino]-pyrazolo[3,4-d]-pyrimidin-1-yl]-ethanolC14H17N5OSIncorporates thiophenes; diverse biological activity.
2-[5-[5-methyl-[1,2,4]-triazolo[1,5-a]-pyrimidin-7-yl)-amino]-indol-1-yl]-ethanolC16H16N6OFeatures indole; known for anti-cancer properties.

The mechanism by which compounds like This compound exert their biological effects involves:

  • Inhibition of CDKs : This leads to disruption in cell cycle progression and induces apoptosis in cancer cells.
  • Binding Interactions : The presence of amino groups allows for hydrogen bonding with biological macromolecules, enhancing selectivity towards specific targets.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar pyrazolo compounds:

  • A study reported that pyrazolo derivatives showed IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, indicating their potential as therapeutic agents against tumors .
  • Another investigation highlighted that certain compounds induced the expression of pro-apoptotic proteins in breast cancer cell lines while diminishing anti-apoptotic factors . This suggests a dual mechanism where the compounds not only inhibit proliferation but also promote apoptosis.
  • A comparative study found that modifications on the pyrazolo scaffold significantly influenced the anticancer activity, indicating structure–activity relationships (SARs) that can guide future drug design .

Q & A

Q. What are the optimized synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives such as 2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol?

  • Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, chalcone intermediates can be synthesized via Claisen-Schmidt condensation of substituted acetophenones and aldehydes under basic conditions (e.g., NaOH in ethanol at 200°C for 1 hour) . Subsequent reactions with hydrazine derivatives (e.g., 3,5-dichlorophenylhydrazine) in refluxing ethanol for 12 hours yield pyrazoline intermediates, which are further functionalized with triazine or pyrimidine moieties . Key steps include solvent selection (ethanol or DMF), reflux duration optimization, and purification via column chromatography or recrystallization .

Q. How can researchers ensure the purity of intermediates and final compounds during synthesis?

  • Methodological Answer : Purification often employs C18 reverse-phase column chromatography with acetonitrile/water gradients for polar intermediates . For non-polar derivatives, recrystallization in ethanol or ethyl acetate is effective . Analytical techniques like HPLC (with UV detection at 254 nm) and TLC (silica gel plates) are critical for monitoring purity. Mass spectrometry (ESI-MS) and 1^1H/13^13C NMR are used to confirm structural integrity .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity and regioselectivity of pyrazolo-pyrimidine derivatives in complex reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways and transition states to predict regioselectivity in cyclization or substitution reactions . Tools like Gaussian or ORCA are paired with cheminformatics workflows to screen substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and steric hindrance. Experimental validation via kinetic studies (e.g., varying reaction temperatures) is essential to refine computational models .

Q. How can researchers resolve discrepancies in biological activity data for structurally similar pyrazolo-pyrimidine analogs?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are crucial. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 4-methylphenyl moiety may enhance binding affinity to kinase targets, while bulky substituents on the ethanolamine side chain could reduce solubility . Use orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to differentiate true activity from assay artifacts. Cross-validate results with in silico docking (AutoDock Vina) and molecular dynamics simulations .

Q. What experimental design principles apply to scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer : Pilot-scale reactions should prioritize solvent sustainability (e.g., replacing DMF with cyclopentyl methyl ether) and catalyst recycling. Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, enables real-time monitoring of key intermediates . For example, highlights the use of sulfuryl chloride in ethyl acetate for efficient chlorination at 0°C, which minimizes side reactions during scale-up. Continuous flow reactors may improve heat and mass transfer for exothermic steps .

Data Analysis and Mechanistic Questions

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns) for ethanolamine-substituted pyrazolo-pyrimidines?

  • Methodological Answer : Conflicting 1^1H NMR signals often arise from dynamic rotational isomerism in the ethanolamine side chain. Variable-temperature NMR (e.g., 25°C to −40°C in CDCl3_3) can resolve splitting by slowing conformational exchange . 2D NMR techniques (COSY, HSQC) are essential to assign overlapping proton environments, particularly in the pyrimidine ring . For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. What strategies mitigate byproduct formation during the alkylation of the pyrazolo-pyrimidine core?

  • Methodological Answer : Byproducts often result from over-alkylation or N- vs. O-alkylation selectivity issues. Using bulky bases (e.g., DBU) in aprotic solvents (THF or acetonitrile) can favor N-alkylation at the pyrimidine nitrogen . Pre-activation of the alkylating agent (e.g., converting bromoethanol to its tosylate derivative) improves electrophilicity and reduces competing pathways . Reaction progress should be monitored via LC-MS to quench the reaction at optimal conversion (typically 80–90%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.